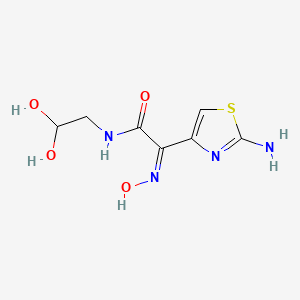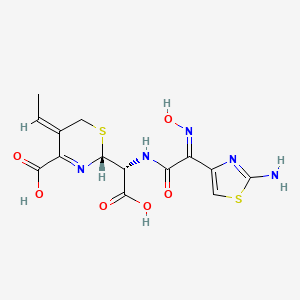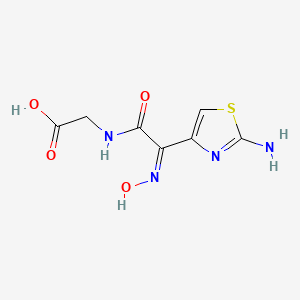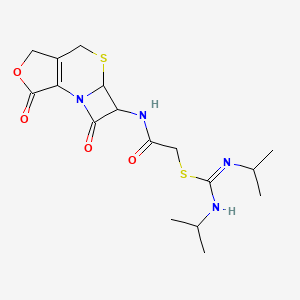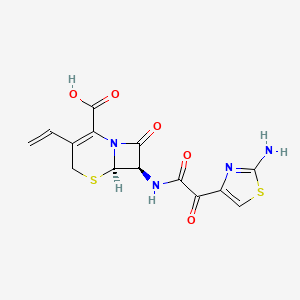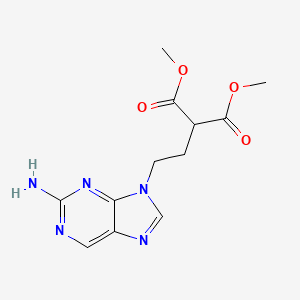
Famciclovirmalonat
Übersicht
Beschreibung
“Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate” is a chemical compound with the molecular formula C12H15N5O4 . It is also known by other names such as Famciclovir malonate and DPPE . The molecular weight of this compound is 293.28 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C12H15N5O4/c1-20-10(18)7(11(19)21-2)3-4-17-6-15-8-5-14-12(13)16-9(8)17/h5-7H,3-4H2,1-2H3,(H2,13,14,16) . The Canonical SMILES representation is COC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OC .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound is 293.11240398 g/mol . The topological polar surface area of the compound is 122 Ų . The heavy atom count of the compound is 21 .
Wissenschaftliche Forschungsanwendungen
1. Behandlung von Herpes-simplex-Virus-Typ-1-(HSV-1)-Infektionen Famciclovir wurde in Studien zur Behandlung von Infektionen verwendet, die durch das Herpes-simplex-Virus Typ 1 (HSV-1) verursacht werden. In einer Studie wurde festgestellt, dass sowohl Famciclovir als auch Valaciclovir die Mortalität und die Virusmengen, die aus den Augen von Mäusen ausgeschieden wurden, die mit einer ansonsten tödlichen Dosis von HSV-1 infiziert waren, signifikant reduzierten {svg_1}.
2. Begrenzung der Virulenz und Ausbreitung von HSV-1 Famciclovir hat sich als wirksam erwiesen, um die Virulenz und Ausbreitung von HSV-1 zu begrenzen. Trotz der biochemischen und pharmakologischen Unterschiede zwischen Famciclovir und Valaciclovir waren sie in dieser Hinsicht gleich wirksam {svg_2}.
3. Reduktion der latenten viralen DNA-Last Während Valaciclovir in Studien die latente virale DNA-Last besser reduzierte als Famciclovir, waren die Reaktivierungsraten durch Explantation und UV-Exposition für beide Medikamente gleich {svg_3}.
4. Unterdrückung der asymptomatischen und symptomatischen wiederkehrenden anogenitalen Herpes-simplex-Virus-Ausscheidung Famciclovir wurde in einer randomisierten, doppelblinden, doppelblinden, Placebo-kontrollierten, parallelen Gruppenstudie über 112 Tage zur Suppressionsbehandlung der anogenitalen Virusausscheidung bei Frauen mit häufigen, wiederkehrenden Genitalausbrüchen eingesetzt. Die Studie ergab, dass Famciclovir sowohl die asymptomatische als auch die symptomatische Virusausscheidung reduzierte und den Beginn der asymptomatischen Ausscheidung verzögerte {svg_4}.
5. Behandlung der Genitalherpes-simplex-Virus-(HSV)-Infektion Famciclovir ist das orale Prodrug von Penciclovir, einem Nukleosidanalogon, das mit Acyclovir das gleiche antivirale Spektrum teilt, mit ähnlicher Potenz und Selektivität. Es wurde zur Behandlung der Genitalherpes-simplex-Virus-(HSV)-Infektion eingesetzt {svg_5}.
6. Reduzierung des Risikos der Übertragung von Genitalherpes Da die asymptomatische Virusausscheidung im Allgemeinen als ein wichtiger Risikofaktor für die Übertragung angesehen wird, könnte die Anwendung von Famciclovir zur Reduzierung der asymptomatischen Ausscheidung das Risiko der Übertragung von Genitalherpes potenziell verringern {svg_6}.
Biochemische Analyse
Biochemical Properties
FamciclovirMalonate undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . It inhibits viral replication by targeting viral DNA polymerase .
Cellular Effects
FamciclovirMalonate, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .
Molecular Mechanism
The molecular mechanism of FamciclovirMalonate involves its conversion to penciclovir, which then inhibits the DNA polymerase of susceptible viruses . This inhibition selectively prevents herpes viral DNA synthesis and replication .
Temporal Effects in Laboratory Settings
It is known that the drug undergoes rapid biotransformation to penciclovir upon administration .
Metabolic Pathways
FamciclovirMalonate is involved in the metabolic pathway of nucleoside analog DNA polymerase inhibition . It is converted to penciclovir, which then inhibits the DNA polymerase of susceptible viruses .
Eigenschaften
IUPAC Name |
dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-20-10(18)7(11(19)21-2)3-4-17-6-15-8-5-14-12(13)16-9(8)17/h5-7H,3-4H2,1-2H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGRTSYPKYJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122497-20-5 | |
| Record name | Dimethyl 2-(2-(2-amino-9H-purin-9-yl)ethyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122497205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC9597MNT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



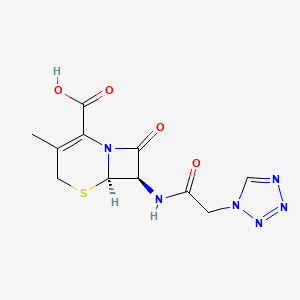
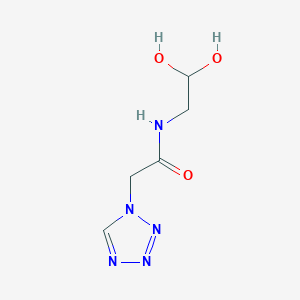
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)
